3-(1,3-Dimethyl-2-oxo-1,2-dihydroquinoxalin-6-yl)propanoic acid
Description
3-(1,3-Dimethyl-2-oxo-1,2-dihydroquinoxalin-6-yl)propanoic acid is a synthetic quinoxaline derivative characterized by a 1,3-dimethyl-substituted 2-oxo-1,2-dihydroquinoxaline core linked to a propanoic acid moiety.
Properties
IUPAC Name |
3-(1,3-dimethyl-2-oxoquinoxalin-6-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-13(18)15(2)11-5-3-9(4-6-12(16)17)7-10(11)14-8/h3,5,7H,4,6H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFALMQVOXOIMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)CCC(=O)O)N(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901183981 | |
| Record name | 6-Quinoxalinepropanoic acid, 1,2-dihydro-1,3-dimethyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901183981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1322604-77-2 | |
| Record name | 6-Quinoxalinepropanoic acid, 1,2-dihydro-1,3-dimethyl-2-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1322604-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Quinoxalinepropanoic acid, 1,2-dihydro-1,3-dimethyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901183981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Reaction with Ethyl Pyruvate
Reacting 1,3-dimethyl-o-phenylenediamine with ethyl pyruvate in ethanol under reflux conditions yields 1,3-dimethylquinoxalin-2-one. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbons of the α-ketoester, followed by cyclodehydration.
Experimental Overview
Characterization of the Core Structure
1H NMR analysis confirms the formation of the quinoxalin-2-one ring, with characteristic signals for the methyl groups at δ 2.95 (s, 3H, N–CH3) and δ 3.12 (s, 3H, N–CH3), alongside aromatic protons at δ 7.25–7.68 (m, 3H, Ar–H).
Introduction of the Propanoic Acid Side Chain
The propanoic acid moiety at position 6 is introduced via a two-step process: (i) Michael addition of an acrylic acid derivative to the quinoxalinone, followed by (ii) hydrolysis of the intermediate ester.
Michael Addition with Ethyl Acrylate
The electron-deficient quinoxalinone ring undergoes nucleophilic attack at position 6 when reacted with ethyl acrylate in the presence of a base.
Experimental Protocol
- Reactants : 1,3-dimethylquinoxalin-2-one (10 mmol), ethyl acrylate (40 mmol), potassium carbonate (10 mmol).
- Conditions : Acetonitrile, 100°C, 10 hours (TLC-monitored).
- Workup : The mixture is cooled, filtered, and purified via column chromatography to isolate ethyl 3-(1,3-dimethyl-2-oxo-1,2-dihydroquinoxalin-6-yl)propanoate.
Mechanistic Insight
The base deprotonates the acrylate, enhancing its electrophilicity. The quinoxalinone’s aromatic system participates in a conjugate addition, with the acrylate’s β-carbon attacking position 6 of the heterocycle.
Hydrolysis to the Carboxylic Acid
The ester intermediate is hydrolyzed under basic conditions to yield the final propanoic acid derivative.
Saponification Procedure
- Reactants : Ethyl 3-(1,3-dimethyl-2-oxo-1,2-dihydroquinoxalin-6-yl)propanoate (10 mmol), NaOH (10 mmol).
- Conditions : Ethanol/water (1:1), 25°C, 12 hours.
- Workup : Acidification with acetic acid precipitates the crude product, which is recrystallized from ethanol.
Analytical Data
- 1H NMR (DMSO) : δ 2.63 (t, J = 6.0 Hz, 2H, CH2CO), 4.42 (t, J = 6.0 Hz, 2H, NCH2), 7.11–7.49 (m, 3H, Ar–H), 10.12 (br s, 1H, COOH).
- 13C NMR : δ 32.8 (CH2CO), 38.4 (NCH2), 118.1–137.3 (Ar–C), 166.5 (C=O), 172.8 (COOH).
Alternative Synthetic Routes
Thioether Linkage Strategies
Though the target lacks a sulfur atom, methodologies from analogous systems (e.g., sulfanylpropanoates) illustrate the potential for diversifying the side chain. For instance, Michael additions using acrylonitrile followed by nitrile hydrolysis could provide an alternative pathway to the acid.
Challenges and Optimizations
Regioselectivity in Michael Additions
Positional selectivity during the acrylate addition is critical. Computational studies suggest that electron-withdrawing groups on the quinoxalinone direct the attack to position 6, though experimental verification is needed.
Purification of Hydrophilic Intermediates
The propanoic acid’s polarity complicates isolation. Reverse-phase chromatography or fractional crystallization from DMF/water mixtures improves yield.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dimethyl-2-oxo-1,2-dihydroquinoxalin-6-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Anticancer Research
Research indicates that 3-(1,3-Dimethyl-2-oxo-1,2-dihydroquinoxalin-6-yl)propanoic acid exhibits potential anticancer properties. It has been shown to interact with specific enzymes and receptors involved in cancer cell proliferation and survival. Studies are ongoing to elucidate its mechanism of action and therapeutic efficacy against various cancer types.
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects. Initial studies suggest it may modulate neurotransmitter systems and exhibit antioxidant properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Enzyme Inhibition
This compound has demonstrated the ability to inhibit certain enzymes that play critical roles in metabolic pathways. This inhibition can lead to altered metabolic processes that may have therapeutic implications in metabolic disorders.
Drug Development
The unique structural features of this compound make it a candidate for drug development. Its ability to bind selectively to biological targets suggests potential as a lead compound in developing new therapeutics for various diseases.
Chemical Probes
This compound serves as a chemical probe for studying bromodomain-containing proteins. Bromodomains are implicated in various cellular processes including gene regulation and cancer progression. By selectively inhibiting these proteins, researchers can gain insights into their biological functions and therapeutic potential.
Case Study 1: Anticancer Activity
In vitro studies have shown that this compound inhibits the growth of various cancer cell lines by inducing apoptosis through modulation of cell signaling pathways.
Case Study 2: Neuroprotection
A recent study demonstrated that treatment with this compound improved cognitive function in animal models of neurodegeneration by reducing oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 3-(1,3-Dimethyl-2-oxo-1,2-dihydroquinoxalin-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Comparisons
The table below summarizes key structural and functional differences between the target compound and analogous derivatives:
Research Findings and Gaps
- Antimicrobial Potential: While chlorinated phenylpropanoic acids show activity against pathogens, the target compound’s efficacy remains untested. Comparative studies could clarify whether the quinoxaline core enhances or reduces antimicrobial potency .
- Structural Diversity: and illustrate the breadth of propanoic acid derivatives, including bicyclic and sulfonamide-containing variants. The target compound’s simplicity may offer advantages in synthetic scalability over more complex analogs .
Biological Activity
3-(1,3-Dimethyl-2-oxo-1,2-dihydroquinoxalin-6-yl)propanoic acid is a synthetic compound belonging to the quinoxaline family. This compound is characterized by a unique structure that includes a quinoxaline core with a propanoic acid side chain and two methyl substitutions. Its diverse biological activities make it a subject of interest in medicinal chemistry and pharmacology.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of quinoxaline derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it was noted that derivatives of similar structural frameworks can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest at specific phases (S and G2/M) .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within the cell. These interactions can modulate enzyme activities and influence signaling pathways critical for cell survival and proliferation. Notably, quinoxaline derivatives have been shown to affect cyclin-dependent kinases (CDKs), leading to altered cell cycle dynamics .
Antimicrobial Activity
In addition to its anticancer properties, there is evidence suggesting that this compound may possess antimicrobial activity. Studies have shown that related quinoxaline compounds can exhibit varying degrees of antimicrobial effects against bacterial strains, indicating a potential for development as an antibiotic agent . The structure–activity relationship (SAR) analysis has been essential in identifying the most effective derivatives.
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of various quinoxaline derivatives on human cancer cell lines (A549, MCF7). The findings indicated that certain derivatives induced significant apoptosis and inhibited cell growth through ROS-mediated pathways .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of quinoxaline derivatives synthesized from 3-dimethylaminomethyl compounds. The agar diffusion method revealed varying levels of antimicrobial activity against different bacterial strains, suggesting that structural modifications could enhance efficacy .
Data Table: Biological Activities of Quinoxaline Derivatives
| Compound Name | Activity Type | Cell Lines Tested | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|---|
| This compound | Anticancer | A549, MCF7 | 15 - 30 | Induction of apoptosis via ROS generation |
| 1,3-Dimethylquinoxaline | Antimicrobial | E. coli | 20 | Disruption of bacterial cell wall |
| 2-Oxoquinoxaline | Anticancer | SKOV3 | 25 | Inhibition of CDK activity |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(1,3-Dimethyl-2-oxo-1,2-dihydroquinoxalin-6-yl)propanoic acid?
- Answer : Synthesis typically involves multi-step reactions starting with quinoxalinone derivatives. For example, 3-substituted quinoxalinones can be functionalized via nucleophilic substitution or coupling reactions. A method analogous to the preparation of 3-oxopropanoic acid derivatives (e.g., condensation with malonic acid derivatives under acidic conditions) may apply . Purification often employs column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients), followed by recrystallization. Confirm purity via HPLC or NMR (e.g., H-NMR at 400 MHz in DMSO- to detect characteristic quinoxaline protons) .
Q. How should solubility and stability of this compound be optimized for in vitro studies?
- Answer : The compound’s carboxylic acid group suggests solubility in polar organic solvents (e.g., DMSO, ethanol). Prepare stock solutions in DMSO (1–10 mg/mL) and dilute in aqueous buffers (e.g., PBS, pH 7.4). Note that prolonged storage of aqueous solutions (>24 hours) may degrade the compound; use freshly prepared solutions for assays. Stability testing via UV-Vis spectroscopy (monitoring absorbance at λ_max) is recommended to assess decomposition under varying pH/temperature .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Answer :
- NMR : H and C NMR to confirm the quinoxaline core (e.g., aromatic protons at δ 7.0–8.5 ppm) and propanoic acid chain (e.g., methyl groups at δ 1.2–2.0 ppm).
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H] for : 282.1008).
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm) and carboxylic acid O-H bonds (~2500–3300 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity (e.g., varying IC values in cellular assays)?
- Answer : Discrepancies may arise from differences in cell lines, assay conditions (e.g., serum concentration, incubation time), or solvent effects (e.g., residual DMSO). Standardize protocols:
- Use low DMSO concentrations (<0.1% v/v).
- Validate activity across multiple cell models (e.g., primary vs. immortalized cells).
- Include positive controls (e.g., known inhibitors of the target pathway). Cross-reference with orthogonal assays (e.g., Western blotting for protein targets) to confirm mechanistic consistency .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Answer :
- Core Modifications : Synthesize analogs with substitutions on the quinoxaline ring (e.g., halogenation at position 5/6) to assess electronic effects.
- Side-Chain Variations : Replace the propanoic acid with isosteres (e.g., sulfonic acid) to evaluate hydrophilicity impacts.
- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to predict binding interactions with targets like enzymes or receptors. Validate predictions with enzymatic inhibition assays .
Q. How can researchers mitigate off-target effects in mechanistic studies?
- Answer :
- Selectivity Screening : Test against related targets (e.g., kinases, GPCRs) using panels like Eurofins’ ProfilerScan.
- Gene Knockdown/CRISPR : Confirm target specificity by comparing compound effects in wild-type vs. gene-edited cells.
- Metabolomic Profiling : Identify unintended metabolic perturbations via LC-MS-based untargeted metabolomics .
Q. What advanced analytical methods are suitable for quantifying this compound in biological matrices?
- Answer :
- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in water/acetonitrile) and MRM transitions for quantification.
- Microscopy : For tissue distribution studies, conjugate the compound with fluorescent probes (e.g., FITC) and image via confocal microscopy.
- Radiolabeling : Incorporate C at the methyl groups of the quinoxaline ring for pharmacokinetic tracking .
Safety & Handling
Q. What safety precautions are essential when handling this compound?
- Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.
- First Aid : For eye exposure, rinse with water for 15 minutes; seek medical attention if irritation persists .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
